molecular formula C8H8F3N B2896047 3-(1,1,2-Trifluoroethyl)aniline CAS No. 2167365-96-8

3-(1,1,2-Trifluoroethyl)aniline

Cat. No.: B2896047
CAS No.: 2167365-96-8
M. Wt: 175.154
InChI Key: FMKMNSHYFPKXHP-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,1,2-Trifluoroethyl)aniline can be synthesized through various methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . The reaction conditions often involve a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include 2,2,2-trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various diazotization agents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylation reactions typically yield N-trifluoroethylated anilines .

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethyl)aniline is primarily influenced by the electron-withdrawing effects of the trifluoroethyl group This group can stabilize negative charges and influence the reactivity of the compound in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2-Trifluoroethyl)aniline
  • 4-(1,1,2-Trifluoroethyl)aniline
  • N-(1,1,2-Trifluoroethyl)aniline

Uniqueness

3-(1,1,2-Trifluoroethyl)aniline is unique due to the position of the trifluoroethyl group on the aniline ring. This positioning can influence the compound’s reactivity and properties compared to its isomers and other similar compounds. The electron-withdrawing effects of the trifluoroethyl group make it particularly valuable in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

3-(1,1,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-5-8(10,11)6-2-1-3-7(12)4-6/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMNSHYFPKXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167365-96-8
Record name 3-(1,1,2-trifluoroethyl)aniline
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